N-((R)-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide
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Overview
Description
N-(®-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.
Reductive Amination: The conversion of carbonyl compounds to amines via the formation of imines, followed by reduction.
Coupling Reactions: The use of coupling agents to facilitate the formation of bonds between different molecular fragments.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(®-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N-(®-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-(®-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(®-1-(((S)-1-((4-(Aminomethyl)benzyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-ethoxyphenyl)-1-oxopropan-2-yl)benzamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C35H38N4O4 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2S)-1-[[4-(aminomethyl)phenyl]methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-ethoxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C35H38N4O4/c1-2-43-30-19-17-26(18-20-30)22-32(38-33(40)29-11-7-4-8-12-29)35(42)39-31(21-25-9-5-3-6-10-25)34(41)37-24-28-15-13-27(23-36)14-16-28/h3-20,31-32H,2,21-24,36H2,1H3,(H,37,41)(H,38,40)(H,39,42)/t31-,32+/m0/s1 |
InChI Key |
UCIXIQRCAGGOJY-AJQTZOPKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)CN)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)CN)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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